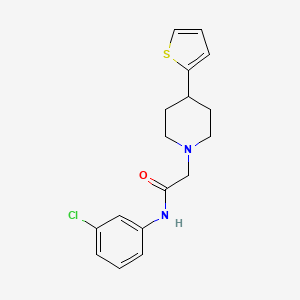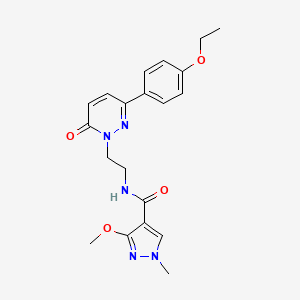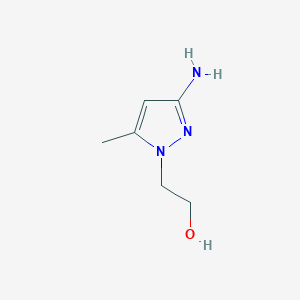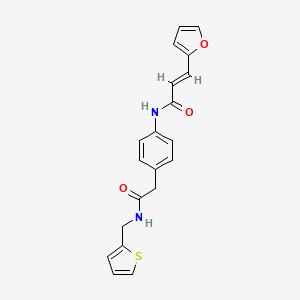
N-(3-chlorophenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide, also known as CT-3, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. CT-3 is a member of the family of compounds known as synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in the cannabis plant.
科学的研究の応用
Synthesis and Characterization
Research in this area primarily involves the synthesis and characterization of various acetamide derivatives, incorporating different functional groups and assessing their chemical properties. For instance, the synthesis of N-substituted derivatives featuring acetamide groups linked to heterocyclic cores like 1,3,4-oxadiazole has been explored. These compounds have been characterized using techniques such as IR, EI-MS, 1H NMR, and 13C-NMR, indicating a focus on understanding the structural aspects of these molecules and their potential as pharmacological agents (K. Nafeesa et al., 2017).
Pharmacological Evaluation
Several studies have evaluated the pharmacological potential of acetamide derivatives, with a particular emphasis on antibacterial activity. Compounds bearing heterocyclic rings such as 1,3,4-oxadiazole linked to piperidine or piperazine units have been synthesized and assessed for their ability to inhibit the growth of various bacterial strains. These studies reveal moderate to significant antibacterial properties, highlighting the potential of these compounds in addressing microbial infections (Kashif Iqbal et al., 2017).
Mechanistic Insights and Molecular Interactions
Research has also delved into understanding the mechanisms underlying the biological activity of acetamide derivatives. For instance, studies on the transition structures and reaction mechanisms of 1,3-dipolar cycloadditions involving phenyl azide and enamines derived from acetophenone or phenylacetaldehyde and piperidine have been conducted. These investigations provide insights into the molecular interactions and reactivity patterns of such compounds, contributing to the design of more effective pharmacological agents (Steven A. Lopez et al., 2013).
特性
IUPAC Name |
N-(3-chlorophenyl)-2-(4-thiophen-2-ylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c18-14-3-1-4-15(11-14)19-17(21)12-20-8-6-13(7-9-20)16-5-2-10-22-16/h1-5,10-11,13H,6-9,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABKATXAEHCKSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2781000.png)

![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2781003.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluorophenyl)propanamide](/img/structure/B2781007.png)

![N-(4-acetylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2781010.png)
![1-(3-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2781012.png)

![ethyl 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B2781015.png)
![3-Chloro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyridine](/img/structure/B2781016.png)
